ethyl 3-aminoimidazo[1,2-a]pyridine-6-carboxylate
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Overview
Description
Ethyl 3-aminoimidazo[1,2-a]pyridine-6-carboxylate is a heterocyclic compound characterized by an imidazo[1,2-a]pyridine ring system fused to an ethyl group and a carboxylate moiety, with an amino group positioned at the 3-position. This compound has garnered significant attention due to its unique molecular structure and potential biological activities, including anticancer, antimicrobial, and antioxidant properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 3-aminoimidazo[1,2-a]pyridine-6-carboxylate can be synthesized through various synthetic routes. One common method involves the condensation of 2-aminopyridine with ethyl glyoxylate in the presence of a suitable catalyst. The reaction typically proceeds under reflux conditions in an organic solvent such as ethanol or methanol. The product is then purified through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and catalyst concentration is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-aminoimidazo[1,2-a]pyridine-6-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at the amino group or the carboxylate moiety, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically performed in aqueous or organic solvents under mild to moderate conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually conducted in anhydrous solvents such as tetrahydrofuran or ethanol.
Substitution: Nucleophiles such as alkyl halides, acyl chlorides; reactions are carried out in the presence of a base like triethylamine or pyridine.
Major Products Formed
Oxidation: Oxo derivatives of this compound.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: Substituted derivatives with various functional groups replacing the amino or carboxylate moieties.
Scientific Research Applications
Ethyl 3-aminoimidazo[1,2-a]pyridine-6-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex heterocyclic compounds and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of ethyl 3-aminoimidazo[1,2-a]pyridine-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to DNA and proteins, leading to the inhibition of key enzymes and disruption of cellular processes. In cancer cells, it may induce apoptosis by activating pro-apoptotic pathways and inhibiting anti-apoptotic proteins. Additionally, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes .
Comparison with Similar Compounds
Ethyl 3-aminoimidazo[1,2-a]pyridine-6-carboxylate can be compared with other similar compounds, such as:
Ethyl 6-aminoimidazo[1,2-a]pyridine-2-carboxylate: Similar structure but with different substitution patterns, leading to variations in biological activity.
Imidazo[1,2-a]pyridine derivatives: A broad class of compounds with diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for research and development .
Properties
CAS No. |
2092216-28-7 |
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Molecular Formula |
C10H11N3O2 |
Molecular Weight |
205.21 g/mol |
IUPAC Name |
ethyl 3-aminoimidazo[1,2-a]pyridine-6-carboxylate |
InChI |
InChI=1S/C10H11N3O2/c1-2-15-10(14)7-3-4-9-12-5-8(11)13(9)6-7/h3-6H,2,11H2,1H3 |
InChI Key |
OIDXKWHNSMYEOF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CN2C(=NC=C2N)C=C1 |
Purity |
95 |
Origin of Product |
United States |
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